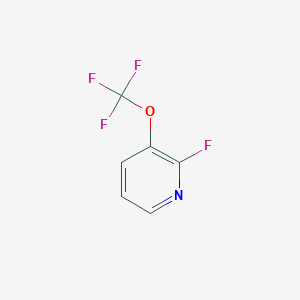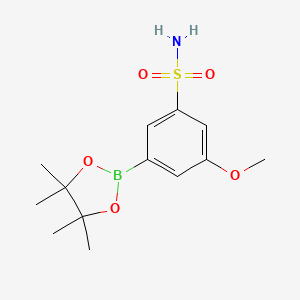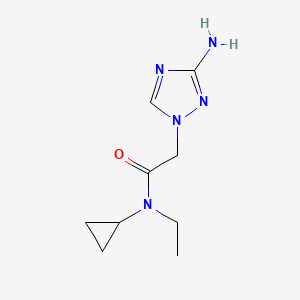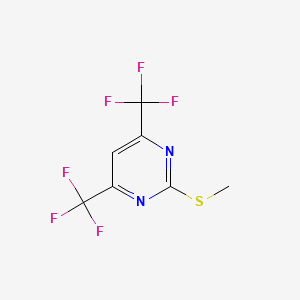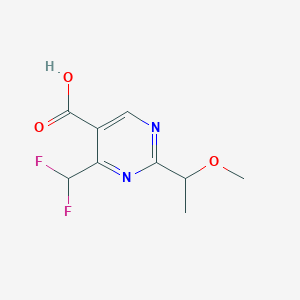![molecular formula C13H18BNO4 B13482215 Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate CAS No. 1093644-04-2](/img/structure/B13482215.png)
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is a chemical compound with the molecular formula C12H16BNO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable carbamate precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce borohydrides. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating new materials with specific properties .
Biology
Its ability to interact with biological systems can provide insights into the role of boron in biological processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Boron-containing compounds have shown promise in the treatment of certain diseases, and this compound may offer new avenues for drug development .
Industry
In industry, the compound is used in the development of new materials with enhanced properties. Its unique chemical structure can be exploited to create materials with improved strength, flexibility, or other desirable characteristics .
Wirkmechanismus
The mechanism of action of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound shares a similar boron-containing structure but differs in its functional groups and overall reactivity.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazole: Another boron-containing heterocycle with distinct chemical properties and applications.
Uniqueness
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is unique due to its specific combination of functional groups and boron-containing structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1093644-04-2 |
|---|---|
Molekularformel |
C13H18BNO4 |
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
tert-butyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)18-12(16)15-8-11-9-6-4-5-7-10(9)14(17)19-11/h4-7,11,17H,8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
OCVPZKOPCAXOJJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2C(O1)CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


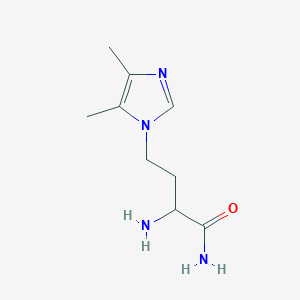
![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)

![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
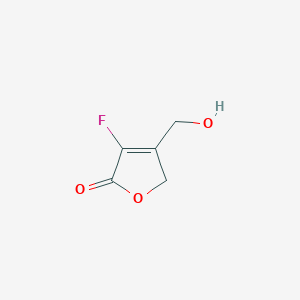
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
